molecular formula C18H15NO3 B2810871 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid CAS No. 51842-68-3

2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B2810871
CAS No.: 51842-68-3
M. Wt: 293.322
InChI Key: IHEXTMYSORWWOQ-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound features a quinoline core with a 4-carboxylic acid group and a 4-ethoxyphenyl substituent, making it a versatile scaffold for various chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of isatin with 4’-ethoxyacetophenone, followed by cyclization and subsequent functional group transformations . The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity . These approaches not only improve the efficiency of the synthesis but also reduce the generation of hazardous waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions that may include acidic or basic environments and elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid has a wide range of scientific research applications:

Properties

IUPAC Name

2-(4-ethoxyphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-2-22-13-9-7-12(8-10-13)17-11-15(18(20)21)14-5-3-4-6-16(14)19-17/h3-11H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEXTMYSORWWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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